Ethyl dichlorothiophosphate

Vue d'ensemble

Description

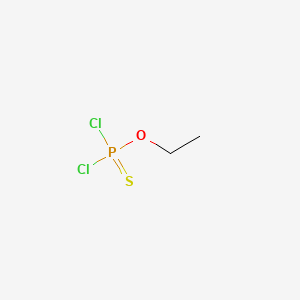

Ethyl dichlorothiophosphate is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of ethyl, dichloro, and thiophosphate groups, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl dichlorothiophosphate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethyl thiophosphate and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiophosphates can be formed.

Hydrolysis Products: Ethyl thiophosphate and hydrochloric acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

- Ethyl dichlorothiophosphate serves as a precursor in the synthesis of phosphinanes and azaphosphinanes, which are selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). These compounds are promising therapeutic options for treating pulmonary embolism and ischemic stroke by enhancing blood vessel recanalization .

2. Development of Enzyme-Linked Immunosorbent Assays (ELISA)

- The compound is utilized in creating haptens for organophosphorus insecticides such as bromophos-ethyl. These haptens are crucial for developing sensitive ELISA tests that enable rapid screening and determination of pesticide residues in environmental samples .

3. Green Chemistry Initiatives

- This compound is involved in the formulation of deep eutectic solvents (DESs), which are considered environmentally friendly alternatives to traditional organic solvents. This application aligns with the principles of green chemistry by reducing hazardous waste and improving reaction efficiency.

Table 1: Summary of Applications

Case Studies

Case Study 1: Therapeutic Applications

In a recent study, this compound was employed to synthesize novel inhibitors targeting TAFIa. These inhibitors demonstrated significant potential in preclinical models for enhancing thrombolytic therapy outcomes in ischemic stroke patients, showcasing the compound's relevance in modern pharmacotherapy .

Case Study 2: Environmental Monitoring

Another investigation utilized this compound-derived haptens to develop an ELISA for detecting bromophos-ethyl residues in agricultural runoff. The assay achieved a detection limit significantly lower than conventional methods, indicating its effectiveness in environmental monitoring and safety assessments .

Mécanisme D'action

The mechanism by which ethyl dichlorothiophosphate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Ethyl dichlorothiophosphate can be compared with other similar compounds, such as:

- Mthis compound

- Phenyl dichlorothiophosphate

- O,O’-Diethyl chlorothiophosphate

Uniqueness: this compound is unique due to its specific ethyl group, which influences its reactivity and interaction with other molecules. This makes it distinct from its methyl and phenyl counterparts, which have different chemical properties and applications.

Activité Biologique

Ethyl dichlorothiophosphate (EDTP) is an organophosphorus compound with significant biological activity, primarily recognized for its role as a pesticide and its interactions with biological systems. This article explores the biological activity of EDTP, focusing on its mechanism of action, toxicological effects, and applications in research and industry.

- Chemical Formula : C2H4Cl2O2PS

- CAS Number : 1498-64-2

- Molecular Weight : 195.04 g/mol

EDTP is characterized by a phosphorus atom bonded to sulfur and chlorine atoms, along with ethyl groups. This structure influences its reactivity and biological interactions.

EDTP primarily acts as an acetylcholinesterase inhibitor , which is a common mechanism among organophosphorus compounds. By inhibiting this enzyme, EDTP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the nervous system. This can cause symptoms ranging from muscle twitching to paralysis and may ultimately lead to death in high doses .

Toxicological Profile

The toxicity of EDTP has been extensively studied, revealing several critical aspects:

- Acute Toxicity : The oral lethal dose (LD50) in laboratory animals varies widely, typically ranging from 250 to 500 mg/kg depending on the species and exposure route .

- Chronic Effects : Long-term exposure has been associated with neurotoxicity, carcinogenicity, and potential reproductive toxicity. Studies indicate that EDTP may induce oxidative stress and DNA damage in various cell types .

- Mutagenicity : Research has shown that EDTP possesses mutagenic properties, affecting genetic material in both prokaryotic and eukaryotic cells .

Applications in Research

EDTP's biological activity has made it a subject of interest in various fields:

- Pesticide Development : EDTP is used in developing pesticides due to its efficacy against a wide range of pests. Its ability to inhibit acetylcholinesterase makes it particularly effective in agricultural applications .

- Immunoassays : It serves as a hapten in immunoassay development for detecting organophosphate residues in environmental samples. For instance, conjugation with carrier proteins has been utilized to create sensitive assays for monitoring pesticide levels .

- Pharmaceutical Research : The compound is being studied for potential therapeutic applications, particularly in developing drugs targeting neurological disorders due to its mechanism of action on acetylcholinesterase .

Case Studies

-

Neurotoxic Effects on Rodents :

A study examined the neurotoxic effects of EDTP on rats, highlighting significant alterations in behavioral responses following exposure. The findings suggested that even sub-lethal doses could impair cognitive functions and motor skills over time . -

Environmental Impact Assessment :

Research focused on the environmental persistence of EDTP revealed that it can accumulate in aquatic ecosystems, posing risks to non-target organisms. The study emphasized the need for stringent regulations regarding its use in agriculture . -

Development of Immunoassays :

A novel fluorescence polarization immunoassay was developed using EDTP as a hapten. This assay demonstrated improved sensitivity and specificity for detecting pesticide residues compared to traditional methods, showcasing EDTP's utility in analytical chemistry .

Comparative Analysis

The biological activity of EDTP can be compared with other similar organophosphorus compounds:

| Compound | Mechanism of Action | Toxicity (LD50) | Applications |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | 250-500 mg/kg | Pesticide development, immunoassays |

| Diazinon | Acetylcholinesterase Inhibitor | 100-200 mg/kg | Insecticide |

| Malathion | Acetylcholinesterase Inhibitor | 1000 mg/kg | Agricultural pesticide |

Propriétés

IUPAC Name |

dichloro-ethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMODMOZAUKBGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061733 | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-64-2 | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.